molecular formula C22H18N4O11 B2736763 Ethyl 5-[(4-nitrobenzoyl)amino]-3-{2-[(4-nitrobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate CAS No. 303997-09-3

Ethyl 5-[(4-nitrobenzoyl)amino]-3-{2-[(4-nitrobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate

Cat. No.: B2736763
CAS No.: 303997-09-3
M. Wt: 514.403
InChI Key: XLBHBUZDYGNJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(4-nitrobenzoyl)amino]-3-{2-[(4-nitrobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate is a useful research compound. Its molecular formula is C22H18N4O11 and its molecular weight is 514.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Benzopyrones Synthesis : Barker and Ellis (1971) explored the synthesis and mass spectra of oxopyranobenzoxazolecarboxylic esters, demonstrating methodologies that could be relevant to synthesizing and analyzing compounds like Ethyl 5-[(4-nitrobenzoyl)amino]-3-{2-[(4-nitrobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate (Barker & Ellis, 1971).
  • Photolysis Studies : Ang and Prager (1992) reported on the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, shedding light on photochemical pathways that could be relevant for studying the behavior of complex isoxazole derivatives under light exposure (Ang & Prager, 1992).

Chemical Synthesis and Structure Analysis

  • Heterocyclic Compounds Synthesis : Shimizu et al. (2009) detailed the waste-free synthesis of condensed heterocyclic compounds, providing insights into sustainable chemical synthesis methods that might apply to the production of complex isoxazoles (Shimizu et al., 2009).
  • Crystal Structure Analysis : Yeong et al. (2018) synthesized and analyzed the crystal structure of related benzimidazole derivatives, offering a methodological framework for understanding the crystalline properties of similar isoxazole compounds (Yeong et al., 2018).

Properties

IUPAC Name

ethyl 5-[(4-nitrobenzoyl)amino]-3-[2-(4-nitrobenzoyl)oxyethoxy]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O11/c1-2-34-22(29)17-19(23-18(27)13-3-7-15(8-4-13)25(30)31)37-24-20(17)35-11-12-36-21(28)14-5-9-16(10-6-14)26(32)33/h3-10H,2,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBHBUZDYGNJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.